3-((1-((4-(Tert-butyl)phenyl)sulfonyl)piperidin-4-yl)oxy)pyridazine
Description
Properties
IUPAC Name |
3-[1-(4-tert-butylphenyl)sulfonylpiperidin-4-yl]oxypyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3S/c1-19(2,3)15-6-8-17(9-7-15)26(23,24)22-13-10-16(11-14-22)25-18-5-4-12-20-21-18/h4-9,12,16H,10-11,13-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COWFBNHNPAZSDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)OC3=NN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been used in the development of proteolysis targeting chimeras (protacs) for targeted protein degradation.
Mode of Action
The compound likely interacts with its targets through a mechanism common to PROTACs. PROTACs work by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein
Biochemical Pathways
This system is responsible for the degradation of proteins within the cell.
Pharmacokinetics
The compound’s storage conditions suggest it is stable under inert gas at 2–8 °c, which may influence its bioavailability.
Result of Action
In the context of protacs, the result of action would typically be the degradation of the target protein, potentially leading to changes in cellular function.
Action Environment
Environmental factors that could influence the compound’s action, efficacy, and stability include temperature, pH, and the presence of other molecules in the environment. The compound is stable under inert gas at 2–8 °C, suggesting that temperature could be a significant factor in its stability.
Biological Activity
3-((1-((4-(Tert-butyl)phenyl)sulfonyl)piperidin-4-yl)oxy)pyridazine is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound's structural formula can be represented as follows:
- Molecular Formula : C₁₈H₂₂N₄O₃S
- Molecular Weight : 370.45 g/mol
- CAS Number : 1705207-20-0
The biological activity of 3-((1-((4-(Tert-butyl)phenyl)sulfonyl)piperidin-4-yl)oxy)pyridazine is primarily attributed to its interaction with various molecular targets. Research indicates that it may act as an inhibitor of specific kinases involved in cell proliferation and survival pathways.
Target Kinases
- Cyclin-dependent kinases (CDKs) : The compound shows potential as a selective inhibitor of CDK2 and CDK9, which are crucial in regulating the cell cycle and transcriptional control.
- JAK1 Inhibition : Preliminary studies suggest that similar compounds exhibit potent inhibition of JAK1, which is significant in inflammatory and autoimmune diseases.
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of this compound:
| Study | Activity | IC50 Value | Cell Lines Tested |
|---|---|---|---|
| Study A | CDK2 Inhibition | 0.36 µM | HeLa, HCT116 |
| Study B | CDK9 Inhibition | 1.8 µM | A375 |
| Study C | Antimicrobial Activity | 3.125 µg/mL (against MRSA) | Staphylococcus aureus |
| Study D | Antiproliferative Effects | Significant inhibition observed | Various tumor cell lines |
Case Study 1: Anticancer Activity
In a recent study, 3-((1-((4-(Tert-butyl)phenyl)sulfonyl)piperidin-4-yl)oxy)pyridazine demonstrated significant antiproliferative effects on human cancer cell lines such as HeLa and HCT116. The compound was found to induce apoptosis through the activation of caspase pathways, suggesting its potential as a therapeutic agent in cancer treatment.
Case Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial properties of the compound against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that the compound exhibited bactericidal activity at low concentrations comparable to conventional antibiotics like vancomycin, highlighting its potential application in treating resistant bacterial infections.
Scientific Research Applications
Pharmaceutical Development
The compound has been investigated for its potential as a therapeutic agent. Its structure suggests it may interact with biological targets involved in various disease pathways.
- Anticancer Activity : Preliminary studies indicate that derivatives of pyridazine compounds exhibit anticancer properties by inhibiting key signaling pathways in cancer cells. For instance, similar compounds have been shown to inhibit mTOR signaling, which is crucial for cancer cell proliferation . The sulfonamide group in this compound may enhance its potency and selectivity against cancer cells.
Antimicrobial Properties
Research has highlighted the antimicrobial potential of compounds with similar structures. The presence of the sulfonyl group can enhance the interaction with bacterial enzymes, making it a candidate for developing new antibiotics.
- Case Study : A related study demonstrated that piperidine derivatives showed significant antimicrobial activity against various strains of bacteria, suggesting that modifications to the piperidine structure could lead to improved efficacy against resistant strains .
Neuropharmacology
The piperidine ring is known for its role in neuropharmacology. Compounds containing this moiety have been explored for their effects on neurotransmitter systems.
- Potential Applications : The compound may act on neurotransmitter receptors, potentially influencing conditions such as anxiety or depression. Research into similar structures has indicated their ability to modulate serotonin and dopamine pathways .
Chemical Reactions Analysis
Substitution Reactions
The pyridazine ring, sulfonamide group, and ether linkage serve as primary reactive sites for substitution.
Nucleophilic Aromatic Substitution (NAS):
Pyridazine’s electron-deficient nature facilitates NAS at positions activated by adjacent nitrogen atoms. While no inherent leaving groups are present in the parent compound, functionalization (e.g., bromination) can introduce reactivity. For example, halogenation at the 6-position of pyridazine enables Suzuki-Miyaura coupling with boronic acids (Table 1) .
Sulfonamide Substitution:
The sulfonamide group resists nucleophilic attack under mild conditions but hydrolyzes under acidic (e.g., HCl, 6 M, reflux) or basic (e.g., NaOH, 4 M, 100°C) conditions to yield 4-(tert-butyl)benzenesulfonic acid and 4-hydroxypiperidine (Table 2) .
| Reaction | Conditions | Products |
|---|---|---|
| Halogenation (Br introduction) | NBS, DMF, 80°C | 6-Bromo-pyridazine derivative |
| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O | Biaryl derivatives (e.g., phenyl, heteroaryl) |
Oxidation and Reduction
Pyridazine Ring Reduction:
Catalytic hydrogenation (H₂, Pd/C, EtOH) selectively reduces the pyridazine ring to 1,4-dihydropyridazine or fully saturates it to piperazine derivatives, depending on reaction duration and pressure (Table 3) .
| Reaction | Conditions | Products |
|---|---|---|
| Pyridazine Reduction | 10% Pd/C, H₂ (50 psi), EtOH | 1,4-Dihydropyridazine or piperazine derivative |
| Sulfonamide Oxidation | KMnO₄, H₂SO₄, 80°C | 4-(tert-butyl)benzenesulfonic acid |
Ether Cleavage and Functionalization
The ether linkage between piperidine and pyridazine undergoes cleavage via:
- Acidic Conditions (BBr₃, CH₂Cl₂, 0°C): Produces pyridazine-3-ol and 1-((4-(tert-butyl)phenyl)sulfonyl)piperidin-4-ol.
- Reductive Cleavage (LiAlH₄, THF): Yields pyridazine and piperidine derivatives with free hydroxyl groups .
Coupling Reactions
Functionalization via bromination enables cross-coupling:
- Suzuki-Miyaura Coupling: Introduces aryl/heteroaryl groups at the 6-position using Pd catalysts (Table 1) .
- Buchwald-Hartwig Amination: Forms C–N bonds with aryl amines under Pd/XPhos catalysis .
Stability and Degradation Pathways
- Thermal Stability: Decomposes above 250°C, releasing SO₂ and tert-butylbenzene .
- Photodegradation: UV exposure (254 nm) cleaves the sulfonamide group, forming piperidine radical intermediates .
Key Research Findings
- Selective Functionalization: The 6-position of pyridazine is most reactive for halogenation, enabling diversification via cross-coupling .
- Sulfonamide Robustness: Stable under physiological conditions (pH 7.4, 37°C), making it suitable for drug design .
- Ether Sensitivity: Cleavage under reductive or acidic conditions limits utility in protic environments .
This compound’s modular reactivity supports applications in medicinal chemistry (e.g., kinase inhibitors ) and materials science (e.g., ligand design ). Experimental validation of reaction yields and kinetics is recommended for further optimization.
Comparison with Similar Compounds
Structural Similarities and Key Modifications
The compound shares a sulfonylpiperidine-oxy scaffold with analogs reported in the literature, such as 1-ethyl-3-(4-((1-((4-fluorophenyl)sulfonyl)piperidin-4-yl)oxy)phenyl)urea (14d) . Key structural differences include:
- Sulfonyl substituent : The tert-butylphenyl group in the target compound contrasts with electron-withdrawing groups (e.g., 4-fluorophenyl in 14d) or trifluoromethylbenzoyl groups in other analogs (e.g., 14a, 14b) .
- Heterocyclic linker : The pyridazine ring in the target compound replaces urea or benzamide moieties found in analogs like 8a–8c and 14a–14d .
Physicochemical Properties
Data Table: Key Analogs and Properties
Research Implications and Gaps
- The tert-butyl group’s steric and electronic effects warrant further investigation, particularly in receptor binding or metabolic stability.
- Pyridazine-based analogs are underrepresented in the literature compared to benzamide or urea-linked derivatives, highlighting a need for comparative bioactivity studies.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-((1-((4-(tert-butyl)phenyl)sulfonyl)piperidin-4-yl)oxy)pyridazine, and how can reaction conditions be optimized for higher yields?
- Methodology : Synthesis typically involves multi-step protocols, starting with sulfonylation of piperidine derivatives followed by coupling with pyridazine moieties. Key steps include:
- Sulfonylation : Reaction of piperidine intermediates with 4-(tert-butyl)benzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
- Coupling : Nucleophilic substitution or Mitsunobu reactions to link the sulfonylpiperidine group to pyridazine, requiring controlled temperatures (0–60°C) and anhydrous solvents (e.g., DMF or THF) .
- Optimization : Adjusting stoichiometry, solvent polarity, and catalyst selection (e.g., palladium for cross-coupling) improves yields (>70%). Purity is monitored via TLC and NMR .
Q. Which analytical techniques are critical for confirming the structural integrity and purity of 3-((1-((4-(tert-butyl)phenyl)sulfonyl)piperidin-4-yl)oxy)pyridazine?
- Key Techniques :
- NMR Spectroscopy : H and C NMR verify regiochemistry and functional group integration (e.g., tert-butyl singlet at ~1.3 ppm, sulfonyl group absence of protons) .
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H] at m/z 446.18) .
- HPLC : Assesses purity (>95%) using reverse-phase columns and UV detection .
Q. What preliminary biological screening approaches are used to evaluate the activity of sulfonylpiperidine-pyridazine derivatives?
- Approaches :
- Enzyme Inhibition Assays : Testing against kinases or GPCRs using fluorescence polarization or radiometric assays .
- Cellular Models : Assessing cytotoxicity (e.g., IC in cancer cell lines) and receptor binding (e.g., dopamine or serotonin receptors) .
Advanced Research Questions
Q. How can researchers address discrepancies in reported biological activity data for sulfonylpiperidine-pyridazine derivatives?
- Resolution Strategies :
-
Standardized Assays : Use identical cell lines (e.g., HEK293 for receptor studies) and buffer conditions to minimize variability .
-
Structural Confirmation : Re-analyze disputed compounds via X-ray crystallography or 2D NMR to rule out isomerism or impurities .
-
Meta-Analysis : Compare data across studies (see Table 1) to identify trends in substituent effects (e.g., tert-butyl vs. chloro groups on sulfonyl moieties) .
Table 1 : Biological Activity Variations in Sulfonylpiperidine-Pyridazine Derivatives
Substituent Target Receptor Reported IC (nM) Study Conditions Reference 4-tert-butyl Dopamine D2 120 ± 15 HEK293, pH 7.4 4-chloro Serotonin 5-HT 85 ± 10 CHO-K1, pH 7.2
Q. What computational strategies are effective in predicting the binding modes of 3-((1-((4-(tert-butyl)phenyl)sulfonyl)piperidin-4-yl)oxy)pyridazine to biological targets?
- Methods :
- Molecular Docking : Use software like AutoDock Vina to model interactions with receptor active sites (e.g., hydrophobic pockets accommodating tert-butyl groups) .
- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to identify key residues (e.g., piperidine oxygen forming H-bonds) .
Q. How can the synthetic pathway for this compound be optimized for scalability while maintaining purity?
- Optimization Tactics :
- Flow Chemistry : Continuous reactors reduce side reactions and improve heat management for exothermic steps (e.g., sulfonylation) .
- Catalyst Recycling : Immobilized Pd catalysts in coupling reactions enhance cost-efficiency .
- Purification : Switch from column chromatography to recrystallization (e.g., using ethanol/water mixtures) for large-scale batches .
Q. What mechanistic insights explain the reactivity of the sulfonylpiperidine moiety in nucleophilic substitution reactions?
- Analysis :
- Leaving Group Stability : The sulfonyl group stabilizes transition states via electron-withdrawing effects, accelerating substitution at the piperidine oxygen .
- Steric Effects : Bulky tert-butyl groups hinder axial attack, favoring equatorial substitution pathways (confirmed by C NMR coupling constants) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
